2-Piperazin-1-yl-benzooxazole
Overview
Description
2-Piperazin-1-yl-benzooxazole is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Synthesis of Novel Hybrid Heterocycles : A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole compounds were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast, cervical, liver, skin, and lung cancers. Compounds displayed significant cytotoxic activity, with A431 (skin cancer cell line) being the most sensitive (Murty et al., 2013).
Anti-tubercular Activity
- Novel Derivatives as Anti-tubercular Agents : Research on ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives demonstrated some compounds with moderate to very good anti-tubercular activity against Mycobacterium tuberculosis strains, showing promise for further development as anti-tubercular agents (Naidu et al., 2016).
Antimicrobial and Biofilm Inhibition
- Bis(pyrazole-benzofuran) Hybrids : A study on bis(pyrazole-benzofuran) hybrids possessing piperazine linker showed potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Synthesis and Characterization
- Efficient Synthesis Techniques : Research demonstrated an efficient, one-pot, three-component reaction for synthesizing 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole, -1H-benzimidazole, or -1,3-benzoxazole derivatives under aqueous conditions, offering a versatile method for creating a wide range of derivatives with potential biological activities (Dileep & Murty, 2017).
Safety and Hazards
2-Piperazin-1-yl-benzooxazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Mechanism of Action
Target of Action
2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.
Mode of Action
The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .
Pharmacokinetics
The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research .
Cellular Effects
It is known that this compound is used in proteomics research .
Molecular Mechanism
It is known that this compound is used in proteomics research .
Temporal Effects in Laboratory Settings
It is known that this compound is used in proteomics research .
Dosage Effects in Animal Models
It is known that this compound is used in proteomics research .
Metabolic Pathways
It is known that this compound is used in proteomics research .
Transport and Distribution
It is known that this compound is used in proteomics research .
Subcellular Localization
It is known that this compound is used in proteomics research .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHIJZYKGDCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349447 | |
Record name | 2-Piperazin-1-yl-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111628-39-8 | |
Record name | 2-Piperazin-1-yl-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.